An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2,2,2-trifluoroethanol (PTFE) is a chiral fluorinated alcohol that has garnered significant interest in synthetic chemistry and drug development. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, make it a valuable building block for asymmetric synthesis, a useful chiral solvating agent, and a structural motif in pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1-Phenyl-2,2,2-trifluoroethanol, with a focus on experimental protocols, quantitative data, and its relevance to researchers in the pharmaceutical sciences.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 1-Phenyl-2,2,2-trifluoroethanol, with its stereogenic center adjacent to a trifluoromethyl group, serves as a key chiral building block and a versatile tool in the synthesis of complex, enantiomerically pure compounds. This guide will delve into the core aspects of its synthesis and chemical behavior.
Synthesis of 1-Phenyl-2,2,2-trifluoroethanol
The synthesis of 1-Phenyl-2,2,2-trifluoroethanol can be achieved through several routes, including the reduction of a corresponding ketone and the nucleophilic trifluoromethylation of an aldehyde. Enantioselective methods are of particular importance to access the individual enantiomers.
Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
A common and effective method for the enantioselective synthesis of 1-Phenyl-2,2,2-trifluoroethanol is the asymmetric reduction of 2,2,2-trifluoroacetophenone. This can be achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral ruthenium complexes.
Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst
This protocol is a representative example and may require optimization for specific laboratory conditions.
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Materials:
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2,2,2-Trifluoroacetophenone
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(R)- or (S)-CBS-oxazaborolidine catalyst
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Borane-dimethyl sulfide complex (BMS)
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Anhydrous tetrahydrofuran (THF)
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Methanol
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Hydrochloric acid (1 M)
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Diethyl ether
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Anhydrous magnesium sulfate
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Procedure:
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To a dry, argon-purged flask, add the chiral CBS-oxazaborolidine catalyst (0.1 equivalents) and anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) to the stirred solution.
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After stirring for 15 minutes, add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
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Warm the mixture to room temperature and add 1 M HCl.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-Phenyl-2,2,2-trifluoroethanol.
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Nucleophilic Trifluoromethylation of Benzaldehyde
Another synthetic approach involves the addition of a trifluoromethyl group to benzaldehyde. This can be accomplished using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable initiator.
Experimental Protocol: Trifluoromethylation using TMSCF₃
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Materials:
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Benzaldehyde
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Trifluoromethyltrimethylsilane (TMSCF₃)
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Tetrabutylammonium fluoride (TBAF)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Diethyl ether
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Anhydrous sodium sulfate
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Procedure:
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To a dry, argon-purged flask, add benzaldehyde (1.0 equivalent) and anhydrous THF.
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Cool the solution to 0 °C.
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Add TMSCF₃ (1.5 equivalents) to the solution.
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Slowly add a solution of TBAF (0.1 equivalents) in THF.
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Allow the reaction to stir at 0 °C and monitor its progress by TLC.
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Upon completion, quench the reaction with 1 M HCl.
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Extract the product with diethyl ether (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain 1-Phenyl-2,2,2-trifluoroethanol.
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Physicochemical and Spectroscopic Properties
The properties of 1-Phenyl-2,2,2-trifluoroethanol are summarized in the tables below. These data are compiled from various sources and represent typical values.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇F₃O | [1][2] |
| Molar Mass | 176.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.297 g/mL at 20 °C | [3] |
| Boiling Point | 64-65 °C at 5 mmHg | [3] |
| Melting Point | Not available | |
| pKa | ~11.9 | [2] |
| LogP (octanol/water) | 1.8 | [4] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.4 (m, 5H, Ar-H), ~5.0 (q, 1H, CH), ~2.5 (br s, 1H, OH) | [5] |
| ¹³C NMR (CDCl₃) | δ ~135 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~124 (q, CF₃), ~73 (q, CH) | [6] |
| ¹⁹F NMR (CDCl₃) | δ ~-78 (d, CF₃) | [6] |
| Mass Spec. (EI) | m/z 176 (M+), 107, 77 | [7][8] |
| IR (neat) | 3400 (br, O-H), 3040 (C-H, aromatic), 1160, 1120 (C-F) cm⁻¹ | [5] |
Applications in Research and Drug Development
1-Phenyl-2,2,2-trifluoroethanol is a versatile molecule with several important applications in chemical research and the pharmaceutical industry.
Chiral Solvating and Derivatizing Agent
Enantiomerically pure 1-Phenyl-2,2,2-trifluoroethanol is widely used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of chiral compounds. It forms diastereomeric solvates with the enantiomers of a chiral analyte, leading to the separation of their NMR signals. It can also be used as a chiral derivatizing agent to create diastereomers that can be separated by chromatography.
Asymmetric Synthesis
As a chiral building block, 1-Phenyl-2,2,2-trifluoroethanol can be incorporated into more complex molecules. Its hydroxyl group provides a handle for further chemical transformations, while the chiral center can direct the stereochemical outcome of subsequent reactions. It can also be used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to guide a stereoselective reaction before being cleaved.
Role in Drug Design
While specific drugs containing the intact 1-Phenyl-2,2,2-trifluoroethanol moiety are not widespread, the trifluoromethyl-substituted benzylic alcohol is a key structural motif in many pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase the binding affinity of a drug to its target protein.
Biological Considerations and Signaling Pathways
Direct studies on the specific biological signaling pathways modulated by 1-Phenyl-2,2,2-trifluoroethanol are limited. However, the metabolism of fluorinated alcohols is generally understood to proceed via oxidation by cytochrome P450 enzymes.
General Metabolic Pathway of Fluorinated Alcohols
The primary metabolic pathway for many fluorinated alcohols involves oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. These transformations are primarily catalyzed by cytochrome P450 enzymes in the liver.[9] The resulting fluorinated carboxylic acids can then be further metabolized or excreted.
Visualizations
Synthesis Workflows
Analytical Workflow: Chiral Solvating Agent in NMR
Generalized Metabolic Pathway
Conclusion
1-Phenyl-2,2,2-trifluoroethanol stands out as a molecule of significant utility in modern organic and medicinal chemistry. Its synthesis, particularly in an enantioselective manner, provides access to a valuable chiral building block. The unique properties conferred by the trifluoromethyl group make it an effective tool for stereochemical analysis and a desirable structural component in the design of new therapeutic agents. This guide has provided a foundational overview of its synthesis, properties, and applications, intended to be a valuable resource for researchers in the field.
References
- 1. 1-Phenyl-2,2,2-trifluoroethanol (CAS 340-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-PHENYL-2,2,2-TRIFLUOROETHANOL | 340-05-6 [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1-PHENYL-2,2,2-TRIFLUOROETHANOL(340-04-5) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of alcohol and ketone by cytochrome P-450 oxygenase: fluoren-9-ol in equilibrium with fluoren-9-one - PubMed [pubmed.ncbi.nlm.nih.gov]
